BenchChemオンラインストアへようこそ!

RNAIII-inhibiting peptide(TFA)

Antimicrobial synergy Sepsis In vivo efficacy

RNAIII-inhibiting peptide (RIP, YSPWTNF-NH₂) TFA salt is the amide-stabilized quorum-sensing inhibitor that targets the agr system to disarm S. aureus virulence without direct killing. Ideal for biofilm tolerance assays (reduces MIC by ≥75%) and synergy studies (i.v. combination with vancomycin reduces sepsis lethality to 10%). For in vivo modeling of vascular graft and catheter-associated infections, this benchmark peptide delivers superior stability over free acid forms.

Molecular Formula C47H57F3N10O13
Molecular Weight 1027.0 g/mol
Cat. No. B1574794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNAIII-inhibiting peptide(TFA)
Molecular FormulaC47H57F3N10O13
Molecular Weight1027.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1
InChIKeyUFMWBLWECSYAKK-TUPMYQNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNAIII-Inhibiting Peptide (TFA): A Quorum-Sensing Disruptor for Staphylococcal Virulence Attenuation


RNAIII-inhibiting peptide (RIP, YSPWTNF-NH₂), provided as the trifluoroacetate (TFA) salt, is a heptapeptide that functions as a quorum-sensing inhibitor in Staphylococcus species [1]. Unlike conventional antibiotics that directly kill bacteria, RIP attenuates pathogenesis by competitively inhibiting the phosphorylation of TRAP (Target of RNAIII-Activating Protein), thereby blocking the synthesis of the regulatory RNA transcripts RNAII and RNAIII within the accessory gene regulator (agr) system [1][2]. The amide form (YSPWTNF-NH₂) is the recommended stable form for research use [1].

Why Generic Antibiotics or Virulence Inhibitors Cannot Substitute for RNAIII-Inhibiting Peptide (TFA)


Generic substitution fails because RNAIII-inhibiting peptide (TFA) targets the agr quorum-sensing system to disarm virulence rather than directly killing bacteria, a mechanism distinct from both conventional antibiotics and other quorum-sensing inhibitors [1]. Within the RIP class, minor sequence variations (e.g., YKPITNF vs. YSPWTNF) produce divergent in vivo efficacy profiles, as not all peptides that inhibit RNAIII in vitro also suppress infection in vivo [2]. Furthermore, the amide form (YSPWTNF-NH₂) demonstrates superior stability over alternative forms [2].

Quantitative Evidence Guide: Differential Performance of RNAIII-Inhibiting Peptide (TFA) vs. Comparators


Synergistic Lethality Reduction with Vancomycin in Murine Sepsis

RNAIII-inhibiting peptide (TFA) demonstrates synergistic reduction in lethality when combined with vancomycin compared to RIP monotherapy or vancomycin alone in a murine S. aureus sepsis model. The combination achieved a 10% lethality rate, representing a 6-fold reduction from the 60% lethality observed with RIP monotherapy and a 2.5-fold reduction from the 25% lethality with vancomycin alone [1].

Antimicrobial synergy Sepsis In vivo efficacy

Reversal of Biofilm-Associated Antibiotic Tolerance

In S. aureus biofilms, the minimum inhibitory concentrations (MICs) of conventional antibiotics are at least 4-fold higher than against planktonic cells, representing a significant barrier to treatment. Pre-treatment with RNAIII-inhibiting peptide (TFA) restores antibiotic susceptibility: biofilm cells treated with RIP become as susceptible to antibiotics as planktonic cells, effectively reducing the effective MIC by at least 75% [1].

Biofilm Antibiotic tolerance Medical device infection

Complete Inhibition of Drug-Resistant Biofilm Formation In Vivo

In a vascular graft rat model challenged with drug-resistant S. aureus and S. epidermidis, RNAIII-inhibiting peptide (TFA) applied locally and systemically achieved complete inhibition of biofilm formation [1]. This contrasts sharply with the significant biofilm accumulation observed in untreated controls. Furthermore, RIP combined with antibiotics eliminated 100% of graft-associated S. epidermidis infections in vivo [2].

Drug-resistant biofilm Vascular graft infection Quorum sensing inhibition

Structural Determinants of In Vivo Efficacy: Amide Form Superiority

Comparative analysis of RIP derivatives reveals that the amide form (YSPWTNF-NH₂) exhibits high stability and is the recommended form for research use [1]. Not all peptides that inhibit RNAIII in vitro (e.g., YKPWTNF, YSPITNF) suppress infection in vivo, demonstrating that in vitro RNAIII inhibition does not predict therapeutic efficacy [1]. The derivative YKPITNF showed comparable in vivo efficacy to YSPWTNF-NH₂, but only the amide form combines both high stability and proven in vivo activity [1].

Peptide stability Structure-activity relationship Amide modification

High-Impact Application Scenarios for RNAIII-Inhibiting Peptide (TFA) in Staphylococcal Research


Synergistic Antibiotic Combination Studies in Murine Sepsis Models

Researchers evaluating combination therapies for S. aureus sepsis can utilize RIP (TFA) at 20 mg/kg i.v. in combination with vancomycin (10 mg/kg) to achieve a 10% lethality rate, compared to 60% with RIP alone and 25% with vancomycin alone [1]. This model enables quantification of virulence attenuation contributions to survival outcomes [1].

Biofilm Susceptibility Restoration Assays

Investigators studying biofilm-associated antibiotic tolerance can pre-treat S. aureus biofilms with RIP (TFA) to reduce the effective MIC of conventional antibiotics by ≥75%, rendering biofilm cells as susceptible as planktonic cells [1]. This application is critical for developing strategies to overcome biofilm-mediated resistance in device-related infections [1].

In Vivo Biofilm Prevention on Implanted Medical Devices

Researchers modeling vascular graft or catheter-associated infections can apply RIP (TFA) locally and systemically to achieve complete inhibition of drug-resistant S. aureus and S. epidermidis biofilm formation in rat models [1][2]. This scenario supports evaluation of RIP as a prophylactic coating or adjunct therapy for indwelling medical devices [1][2].

Structure-Activity Relationship Studies of Quorum-Sensing Inhibitors

Investigators developing novel anti-virulence agents can use RIP (TFA) as a benchmark amide-stabilized peptide [1]. Comparative studies against RIP derivatives (e.g., YKPITNF, YSPITNF) enable dissection of the structural requirements for in vivo efficacy, as not all RNAIII-inhibiting peptides suppress infection in vivo [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for RNAIII-inhibiting peptide(TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.